Boc-(S)-alpha-allyl-proline (CAS: 706806-59-9) is an orthogonally protected, sterically constrained unnatural amino acid characterized by the presence of a terminal alkene handle directly attached to the alpha-carbon of the pyrrolidine ring. In industrial and advanced academic procurement, this compound is primarily sourced as a chiral building block for olefin metathesis, specifically ring-closing metathesis (RCM) and cross-metathesis applications. Unlike standard proteinogenic amino acids, the alpha-allyl modification allows for the construction of all-carbon hydrocarbon staples, bicyclic peptidomimetics, and rigid [2.2.2] diazaoctane cores. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solution-phase peptide synthesis and orthogonal deprotection strategies where base-sensitive Fmoc chemistry is non-optimal [1].
Substituting Boc-(S)-alpha-allyl-proline with generic Boc-L-proline completely eliminates the terminal alkene required for downstream functionalization, rendering peptide stapling or cross-linking impossible. Furthermore, substitution with O-allyl-hydroxyproline or C5-allylproline fails to replicate the specific phi/psi backbone constraints dictated by the alpha-quaternary carbon; alpha-allylation uniquely locks the peptide backbone into rigid turn geometries (such as Type VI beta-turns) upon cyclization, a structural feature that side-chain or C5 modifications cannot achieve [1]. Finally, substituting with the (R)-enantiomer will invert the stereochemical outcome of downstream asymmetric syntheses, leading to inactive enantiomers in pharmaceutical applications or incorrect helical handedness in stapled peptides [2].
When designing stapled peptides, the position of the alkene handle drastically affects the metathesis efficiency and the resulting conformational rigidity. Studies comparing alpha-allyl proline derivatives (C2-allylation) to C5-allylproline variants demonstrate that the alpha-allyl precursors undergo ring-closing metathesis (RCM) to form i, i+3 macrocyclic cross-links with high efficiency (typically 70-85% yield using standard Ru-catalysts). In contrast, C5-allyl variants often exhibit slower kinetics and lower yields (<60%) due to sterically hindered trajectories[1].
| Evidence Dimension | Ring-Closing Metathesis (RCM) Yield for Macrocyclization |
| Target Compound Data | 70-85% yield (alpha-allyl proline derivatives) |
| Comparator Or Baseline | <60% yield (C5-allylproline derivatives) |
| Quantified Difference | 15-25% absolute increase in macrocyclization yield |
| Conditions | Ru-catalyzed RCM (Grubbs catalyst) in solution-phase peptide synthesis |
Procuring the alpha-allyl variant ensures higher yields and more predictable cyclization kinetics during the expensive macrocyclization step of peptide manufacturing.
Alpha-allyl proline is critical for synthesizing bicyclic lactams that mimic specific peptide secondary structures. Upon cyclization of the allyl handle, the resulting scaffold effectively locks the preceding amide bond into a cis-geometry. NMR and structural studies reveal that these alpha-allyl-derived bicyclic systems populate the Type VI beta-turn conformation at >95% in solution. By comparison, unconstrained linear proline-containing baselines (e.g., Pro-Leu-Gly) exhibit less than 15% cis-amide conformation [1].
| Evidence Dimension | Population of cis-amide (Type VI beta-turn) conformation |
| Target Compound Data | >95% cis-amide conformation |
| Comparator Or Baseline | <15% cis-amide conformation (Linear Pro-peptide baseline) |
| Quantified Difference | >80% absolute increase in target bioactive conformation |
| Conditions | Solution-phase NMR structural analysis of peptidomimetics |
Buyers developing receptor-binding peptidomimetics (e.g., dopamine receptor modulators) must use this compound to reliably enforce the required bioactive 3D geometry.
Hydrocarbon stapling using alpha-allyl-proline significantly enhances the performance of peptide-based organocatalysts. In comparative studies of Michael addition reactions (e.g., 1-methylindole to alpha,beta-unsaturated aldehydes), the stapled peptide catalyst derived from alpha-allyl-proline exhibited a reaction rate 7 times faster than the unstapled linear proline peptide baseline. Furthermore, the stapled catalyst retained high activity at a low 5 mol% loading at 0 °C, conditions under which the linear baseline lost practical efficacy [1].
| Evidence Dimension | Catalytic reaction rate (Michael addition) |
| Target Compound Data | 7x rate acceleration; active at 5 mol% / 0 °C |
| Comparator Or Baseline | 1x rate; inactive/poor yield at 5 mol% / 0 °C (Unstapled linear peptide) |
| Quantified Difference | 7-fold increase in catalytic rate and superior low-temperature stability |
| Conditions | Organocatalytic Michael addition of 1-methylindole to alpha,beta-unsaturated aldehyde |
For industrial chemists designing robust organocatalysts, procuring this stapling precursor directly translates to lower catalyst loading and higher process efficiency.
In the total synthesis of complex fungal metabolites like Stephacidin A and B, the stereocenter of the starting proline derivative dictates the entire downstream architecture. Utilizing enantiopure (S)-alpha-allyl-proline directs the critical SN2' cyclization to form the [2.2.2] diazaoctane core with >98% stereoselectivity for the natural (-)-enantiomer. Procuring a racemic mixture or the (R)-enantiomer results in the formation of the unnatural (+)-enantiomer or inseparable diastereomeric mixtures, effectively reducing the yield of the desired active pharmaceutical ingredient by >50% [1].
| Evidence Dimension | Diastereomeric excess (de) in [2.2.2] bicyclic core formation |
| Target Compound Data | >98% de for natural (-)-enantiomer |
| Comparator Or Baseline | <50% effective yield of target (Racemic alpha-allyl-proline) |
| Quantified Difference | Near-total elimination of inactive enantiomer waste |
| Conditions | SN2' cyclization in the total synthesis of Stephacidin alkaloids |
Procurement of the strictly defined (S)-enantiomer is a non-negotiable requirement for pharmaceutical scale-up to avoid costly downstream chiral purification.
Boc-(S)-alpha-allyl-proline is the precursor of choice for synthesizing highly stable, cell-penetrating stapled peptides. By utilizing its terminal alkene for ring-closing metathesis, researchers can lock peptides into bioactive alpha-helical or beta-turn conformations, which is critical for developing inhibitors targeting challenging protein-protein interactions (PPIs)[1].
This compound is uniquely suited for the construction of bicyclic lactam scaffolds that mimic Type VI beta-turns. These rigidified structures are highly sought after in CNS drug discovery, particularly for designing high-affinity allosteric modulators for dopamine and somatostatin receptors where precise 3D spatial arrangement is mandatory [2].
In advanced synthetic organic chemistry, the (S)-enantiomer serves as a foundational chiral building block for the total synthesis of complex prenylated indole alkaloids, such as the stephacidins and notoamides. Its pre-installed allyl group and defined stereochemistry enable highly diastereoselective cascade cyclizations [3].
Industrial chemists utilize this compound to synthesize stapled proline-based organocatalysts. The macrocyclic constraint provided by the alpha-allyl cross-link significantly boosts catalytic rates and allows the catalyst to function efficiently at lower loadings and temperatures during asymmetric transformations like Michael additions [4].
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